molecular formula C12H10N2O3 B1604093 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid CAS No. 906352-96-3

3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

Cat. No. B1604093
CAS RN: 906352-96-3
M. Wt: 230.22 g/mol
InChI Key: OKPBLLHANTVVJS-UHFFFAOYSA-N
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Description

“3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid” is a chemical compound with the molecular formula C12H10N2O3 . It has a molecular weight of 230.22 . The IUPAC name for this compound is 3-[(6-methyl-2-pyrazinyl)oxy]benzoic acid .


Molecular Structure Analysis

The molecular structure of “3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid” can be represented by the SMILES string Cc1cncc(Oc2cccc(c2)C(O)=O)n1 . This indicates that the compound contains a pyrazine ring attached to a benzoic acid group via an ether linkage .


Physical And Chemical Properties Analysis

“3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid” is a solid at room temperature . It has a boiling point of 130-134°C .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent Synthesis

3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: is explored in pharmacology for the synthesis of potential therapeutic agents. Its structure serves as a building block for creating compounds that may interact with various biological targets. The compound’s ability to bind to receptors or enzymes can be leveraged to develop new medications with specific actions, such as antihypertensive or anticancer properties .

Material Science: Advanced Material Development

In material science, this compound is used to develop advanced materials with unique properties. Its molecular structure could be integral in creating new polymers or coatings that have improved durability, thermal stability, or specific electronic characteristics essential for high-tech applications .

Chemical Synthesis: Heterocyclic Compound Creation

The compound plays a crucial role in chemical synthesis, particularly in the creation of heterocyclic compounds. These structures are vital in developing pharmaceuticals, agrochemicals, and dyes. Its versatility in reactions makes it a valuable component for constructing complex molecular architectures .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid is used in enzyme inhibition studies. It can act as an inhibitor or modulator for certain enzymes, helping to elucidate the enzyme’s role in biological processes and disease states. This can further aid in drug discovery and understanding metabolic pathways .

Agriculture: Crop Protection Chemical Research

The compound’s potential in agriculture is being researched, particularly in crop protection chemical research. Its derivatives could be synthesized to create new pesticides or herbicides that are more effective and environmentally friendly. The goal is to enhance crop yield and combat pests with minimal ecological impact .

Environmental Science: Pollutant Degradation

In environmental science, researchers are investigating the use of 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid in pollutant degradation processes. Its chemical properties might be harnessed to break down harmful environmental pollutants into less toxic forms, aiding in bioremediation efforts and reducing pollution .

properties

IUPAC Name

3-(6-methylpyrazin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-6-13-7-11(14-8)17-10-4-2-3-9(5-10)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPBLLHANTVVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640379
Record name 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

CAS RN

906352-96-3
Record name 3-[(6-Methyl-2-pyrazinyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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